
A Spectroscopic Comparison of 4-
Methoxybenzophenone and Its Positional

Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Methoxybenzophenone

Cat. No.: B1664615 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic characteristics of 2-methoxybenzophenone, 3-methoxybenzophenone,

and 4-methoxybenzophenone.

This guide provides a detailed comparative analysis of the spectroscopic properties of three

positional isomers of methoxybenzophenone. Understanding the unique spectral fingerprints of

these isomers is crucial for their unambiguous identification and characterization in various

research and development settings, including pharmaceutical analysis and materials science.

This document presents a compilation of experimental data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside

detailed experimental protocols for data acquisition.

Structural Overview
The three isomers—2-methoxybenzophenone, 3-methoxybenzophenone, and 4-
methoxybenzophenone—share the same molecular formula (C₁₄H₁₂O₂) and molecular

weight. Their structural differences lie in the position of the methoxy group (-OCH₃) on one of

the phenyl rings relative to the carbonyl group (C=O), which significantly influences their

electronic environment and, consequently, their spectroscopic behavior.
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The following tables summarize the key quantitative data obtained from various spectroscopic

techniques for the three isomers.

¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton Assignment

2-

Methoxybenzopheno

ne[1]

3-

Methoxybenzopheno

ne

4-

Methoxybenzopheno

ne[1]

-OCH₃ 3.72 (s, 3H) Data not available 3.88 (s, 3H)

Aromatic Protons

7.81 (d, J=7.6 Hz,

2H), 7.55 (t, J=7.4 Hz,

1H), 7.49-7.34 (m,

4H), 7.04 (t, J=7.4 Hz,

1H), 6.99 (d, J=8.4

Hz, 1H)

Data not available

7.85-7.82 (m, 2H),

7.77-7.74 (m, 2H),

7.58-7.54 (m, 1H),

7.47 (t, J=7.6 Hz, 2H),

6.96 (dd, J=8.8, 2.0

Hz, 2H)

Note: The complexity of the aromatic region is due to overlapping signals and coupling

patterns.

¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Assignment

2-

Methoxybenzopheno

ne[1]

3-

Methoxybenzopheno

ne

4-

Methoxybenzopheno

ne[1]

C=O 196.5 Data not available 195.6

-OCH₃ 55.6 Data not available 55.5

Aromatic Carbons

157.4, 137.8, 133.0,

131.9, 129.8, 129.6,

128.9, 128.2, 120.5,

111.5

Data not available

163.2, 138.3, 132.6,

131.9, 130.1, 129.8,

128.2, 113.6
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Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode

2-

Methoxybenzopheno

ne

3-

Methoxybenzopheno

ne

4-

Methoxybenzopheno

ne[2]

C=O Stretch Data not available Data not available ~1650 - 1630

C-O-C Stretch

(Aromatic Ether)
Data not available Data not available ~1250 - 1200

C-H Aromatic Stretch Data not available Data not available ~3100 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Table 4: UV-Vis Absorption Maxima (λmax) in nm

Solvent

2-

Methoxybenzopheno

ne

3-

Methoxybenzopheno

ne

4-

Methoxybenzopheno

ne[3]

Methanol Data not available Data not available 286

Mass Spectrometry Data
Table 5: Mass Spectrometry Fragmentation Data (m/z)

Isomer Molecular Ion (M⁺) Key Fragment Ions

2-Methoxybenzophenone[4] 212 181, 135, 105, 77

3-Methoxybenzophenone 212 Data not available

4-Methoxybenzophenone[5] 212 135, 105, 77
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Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Parameters:

Frequency: 400 MHz

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

¹³C NMR Parameters:

Frequency: 100 MHz

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: -10 to 220 ppm

Data Processing: The spectra were processed using standard Fourier transform and

baseline correction algorithms. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was ground with dry potassium

bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16

Data Processing: The spectra were recorded in transmittance mode and the data was

processed to identify the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the sample was prepared in methanol at a

concentration of 1 mg/mL. This stock solution was then serially diluted with methanol to

obtain a concentration suitable for UV-Vis analysis (typically in the range of 1-10 µg/mL).

Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-1800 double beam

spectrophotometer.

Parameters:

Wavelength range: 200-400 nm

Scan speed: Medium

Slit width: 1.0 nm

Blank: Methanol
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Data Processing: The wavelength of maximum absorbance (λmax) was determined from the

recorded spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in methanol was introduced into the

mass spectrometer via direct infusion using a syringe pump.

Instrumentation: Mass spectra were obtained on a Thermo Scientific Q Exactive Orbitrap

mass spectrometer.

Ionization Method: Electron Ionization (EI) was used.

Parameters:

Ionization energy: 70 eV

Mass range: m/z 50-500

Scan mode: Full scan

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion

peak and the major fragment ions.

Visualizations
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative spectroscopic

analysis of the 4-methoxybenzophenone isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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